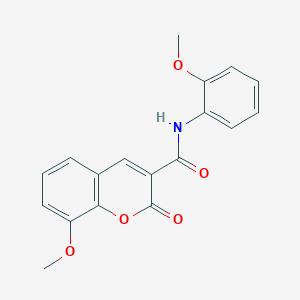
N-(4-ethoxyphenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-1-pyrrolidinecarbothioamide, commonly known as EPPC, is a chemical compound that belongs to the class of pyrrolidinecarbothioamide derivatives. EPPC is a bioactive molecule that has been studied for its potential therapeutic applications in various fields of research.
Mechanism of Action
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. EPPC has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects:
EPPC has been shown to exhibit various biochemical and physiological effects in various in vitro and in vivo studies. EPPC has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. EPPC has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9. EPPC has been shown to exhibit antioxidant properties and has been shown to increase the levels of various antioxidant enzymes, including SOD and CAT.
Advantages and Limitations for Lab Experiments
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. EPPC is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of EPPC is its poor solubility in water, which makes it difficult to use in certain in vitro assays.
Future Directions
There are several future directions for the study of EPPC. One of the future directions is to further investigate the mechanism of action of EPPC and its potential therapeutic applications in various fields of research. Another future direction is to develop more efficient synthesis methods for EPPC and its derivatives. Additionally, future studies should focus on the pharmacokinetics and pharmacodynamics of EPPC, including its absorption, distribution, metabolism, and excretion in vivo. Finally, future studies should investigate the potential drug-drug interactions and toxicity of EPPC in preclinical and clinical studies.
Synthesis Methods
EPPC can be synthesized using various methods, including the reaction of 4-ethoxybenzaldehyde and pyrrolidine-1-carbothioamide in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and HPLC.
Scientific Research Applications
EPPC has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. EPPC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. EPPC has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-16-12-7-5-11(6-8-12)14-13(17)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYYSTFLKQOBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
